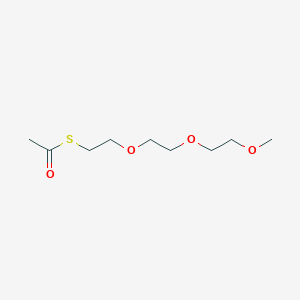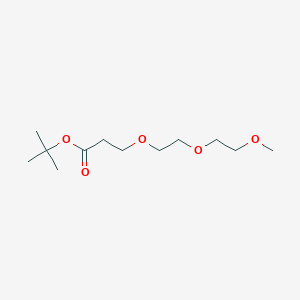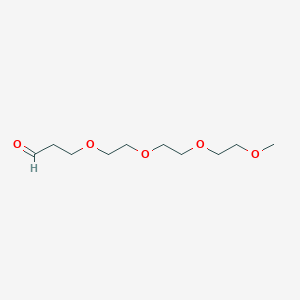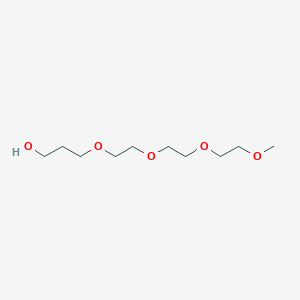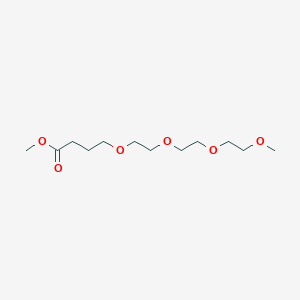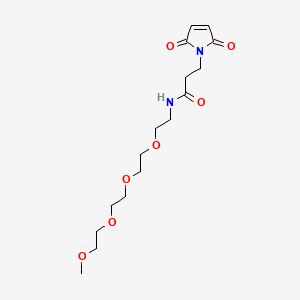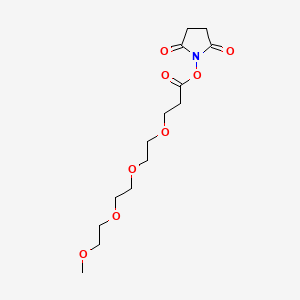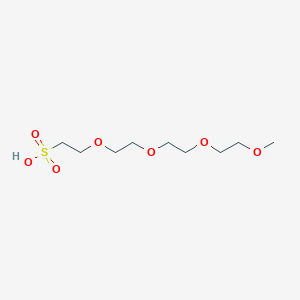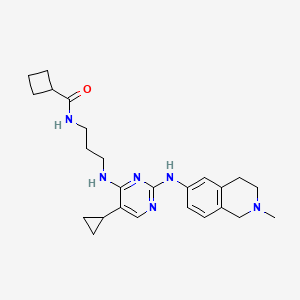
MRT68921
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MRT68921は、Unc-51様オートファジー活性化キナーゼ1(ULK1)およびUnc-51様オートファジー活性化キナーゼ2(ULK2)の強力な阻害剤です。これは、細胞内成分をリサイクルする細胞プロセスであるオートファジーの研究における重要な化合物として特定されています。 This compoundは、癌細胞の生存を促進するためにしばしば癌細胞でアップレギュレートされるオートファジーを阻害する能力により、癌治療に可能性を示しています .
科学的研究の応用
MRT68921 has a wide range of applications in scientific research:
Safety and Hazards
作用機序
MRT68921は、オートファジー経路の重要な調節因子であるULK1およびULK2の活性を阻害することにより、その効果を発揮します。これらのキナーゼに結合することにより、this compoundはオートファジーの開始を防ぎ、結果として停滞したオートファゴソーム構造の蓄積につながります。 この阻害は、細胞内成分のリサイクルを阻害し、最終的に生存のためにオートファジーに依存する癌細胞の細胞死につながります .
類似化合物:
SBI-0206965: this compoundと同様、ULK1およびULK2の強力な阻害剤ですが、選択性のプロファイルが異なります.
ULK1-101: 細胞アッセイでオートファジーも阻害する、ULK1の選択的阻害剤.
This compoundのユニークさ: this compoundは、ULK1およびULK2の両方に対する高い効力と二重阻害により、ユニークです。 他の阻害剤と比較して、オートファジーの阻害に優れた有効性を示しており、癌研究および治療における貴重なツールとなっています .
生化学分析
Biochemical Properties
MRT68921 interacts with specific kinases, particularly ULK1 and ULK2 . It acts as an ATP-competitive inhibitor against these targets, presenting a potent inhibition of autophagy . The compound has been found to reduce ULK1 activity in cells, blocking the induction of autophagy .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptotic cell death . It also blocks mTOR-dependent autophagy, a process that is often upregulated in cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits ULK1 and ULK2, key kinases involved in the initiation of autophagy . By inhibiting these kinases, this compound disrupts the balance of oxidative stress signals within cells, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been reported to significantly kill tumor cells by disrupting oxidative stress signals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the regulation of autophagy, a metabolic pathway that recycles intracellular components . It inhibits ULK1 and ULK2, key enzymes in this pathway . The inhibition of these enzymes disrupts the balance of oxidative stress signals within cells, leading to cell death .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that its primary targets, ULK1 and ULK2, are involved in the regulation of autophagy , it is likely that this compound localizes to autophagosomes, the organelles where autophagy occurs.
準備方法
合成経路と反応条件: MRT68921は、複数段階の化学プロセスを通じて合成されます。合成には、シクロプロピル基の形成と、イソキノリン誘導体へのピリミジニル基の付加が含まれます。 反応条件には、通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収量と純度を最大化する反応条件の最適化が含まれます。 この化合物は、通常、固体形で生成され、研究で使用するためにジメチルスルホキシド(DMSO)などの溶媒に溶解できます .
化学反応の分析
反応の種類: MRT68921は、主にULK1およびULK2の活性に結合して阻害する阻害反応を起こします。 標準条件下では、通常、酸化、還元、または置換反応は起こりません .
一般的な試薬と条件: この化合物は、多くの場合、オートファジー経路を標的とする他の試薬と組み合わせて使用されます。 その使用条件には、分解を防ぎ、DMSOなどの溶媒への適切な溶解性を確保するために、制御された環境を維持することが含まれます .
生成される主要な生成物: this compoundとその標的との反応から生成される主な生成物は、ULK1およびULK2活性の阻害であり、細胞におけるオートファジーの抑制につながります .
4. 科学研究アプリケーション
This compoundは、科学研究において幅広い用途があります。
類似化合物との比較
SBI-0206965: Another potent inhibitor of ULK1 and ULK2, similar to MRT68921, but with different selectivity profiles.
ULK1-101: A selective inhibitor of ULK1 that also blocks autophagy in cellular assays.
Uniqueness of this compound: this compound is unique due to its high potency and dual inhibition of both ULK1 and ULK2. It has shown greater efficacy in inhibiting autophagy compared to other inhibitors, making it a valuable tool in cancer research and therapy .
特性
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISLZKMBSCLSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of MRT68921, and how does this interaction affect cellular processes?
A1: this compound potently inhibits both ULK1 and ULK2 kinases. [, ] These kinases are essential for initiating autophagy, a lysosomal degradation pathway crucial for cellular homeostasis. [, ] By inhibiting ULK1/2, this compound disrupts the initiation and maturation of autophagosomes, effectively blocking autophagy. [, ] This blockade has been observed to lead to the accumulation of early autophagosomal structures, highlighting the role of ULK1 in autophagy progression. [] Interestingly, recent findings suggest that this compound might also influence other cellular processes beyond autophagy, such as mitotic regulation, by impacting histone H3 phosphorylation and spindle microtubule organization. []
Q2: Does this compound affect the mTOR pathway?
A2: Yes, research shows that this compound-mediated inhibition of ULK1 kinase effectively blocks mammalian target of rapamycin (mTOR)-dependent autophagy. [, ] This finding suggests that targeting ULK1 with this compound can modulate the mTOR pathway, a key regulator of cell growth, proliferation, and survival. []
Q3: What is the molecular formula and weight of this compound? Is spectroscopic data available?
A3: Unfortunately, the provided scientific papers do not explicitly state the molecular formula, weight, or spectroscopic data for this compound. Further investigation of chemical databases and literature would be needed to retrieve this information.
Q4: Are there any studies on the material compatibility and stability of this compound under various conditions?
A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under various conditions (temperature, pH, light exposure), and potential applications outside a biological context is not available in these studies.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily characterized as a kinase inhibitor, specifically targeting ULK1/2. [, ] Its mechanism of action revolves around binding to these kinases and inhibiting their activity, rather than acting as a catalyst itself. [] The provided research does not mention any catalytic properties of this compound.
Q6: Have any computational chemistry studies been conducted on this compound?
A6: While the provided papers do not detail specific computational studies, one study mentions the crystal structure of ULK2 complexed with this compound. [] This information suggests that structural studies and potentially computational modeling have been conducted. Accessing those studies would be necessary to delve into the specific computational methods employed and the insights gained.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


